molecular formula C12H14F2N2O B1369364 1-(2,6-Difluorobenzoyl)piperidin-4-amine

1-(2,6-Difluorobenzoyl)piperidin-4-amine

Cat. No.: B1369364
M. Wt: 240.25 g/mol
InChI Key: NUZZYIWWDFCBDP-UHFFFAOYSA-N
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Description

The compound 1-(2,6-Difluorobenzoyl)piperidin-4-amine features a piperidin-4-amine core substituted with a 2,6-difluorobenzoyl group (a carbonyl-linked 2,6-difluorophenyl moiety). 2,6-difluoro), functional groups (benzoyl vs. benzyl), and additional modifications (e.g., methoxy substituents, dihydrochloride salts) are available for comparison.

Properties

Molecular Formula

C12H14F2N2O

Molecular Weight

240.25 g/mol

IUPAC Name

(4-aminopiperidin-1-yl)-(2,6-difluorophenyl)methanone

InChI

InChI=1S/C12H14F2N2O/c13-9-2-1-3-10(14)11(9)12(17)16-6-4-8(15)5-7-16/h1-3,8H,4-7,15H2

InChI Key

NUZZYIWWDFCBDP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N)C(=O)C2=C(C=CC=C2F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs and their properties based on the evidence:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Group Substituents Purity/Form
1-(2,5-Difluorobenzoyl)piperidin-4-amine Not provided Not provided Not reported Benzoyl (C=O) 2,5-Difluoro Not specified
1-(2,6-Difluorobenzyl)piperidin-4-amine dihydrochloride 1286265-20-0 C₁₂H₁₇Cl₂F₂N₂ 299.19 (reported) Benzyl (CH₂) 2,6-Difluoro 95.0%
1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride 1185303-17-6 C₁₄H₂₄Cl₂N₂O₂ 323.3 Benzyl (CH₂) 2,6-Dimethoxy 99% (Industrial)
1-(1-Adamantylcarbonyl)piperidin-4-amine Not provided C₁₆H₂₆N₂O 262.39 Adamantylcarbonyl 1-Adamantyl Not specified

Structural and Functional Differences

Substituent Position and Electronic Effects
  • 2,6-Difluorobenzyl vs. 2,5-Difluorobenzoyl: The 2,6-difluorobenzyl group (CH₂-linked) in the dihydrochloride salt (CAS 1286265-20-0) enhances lipophilicity compared to the benzoyl (C=O) variant due to reduced polarity .
Functional Group Modifications
  • Benzyl (CH₂) vs. Benzoyl (C=O) :
    • The benzyl group in 1-(2,6-Difluorobenzyl)piperidin-4-amine dihydrochloride increases molecular flexibility and may improve blood-brain barrier penetration compared to the rigid benzoyl group .
    • The dihydrochloride salt form (common in benzyl analogs) enhances aqueous solubility and stability, critical for pharmaceutical formulations .
Substituent Bulk and Steric Effects
  • Adamantylcarbonyl :
    • The bulky adamantyl group in 1-(1-Adamantylcarbonyl)piperidin-4-amine (MW 262.39) may confer metabolic stability and resistance to oxidation, advantageous in drug design .

Physicochemical and Pharmacological Implications

  • Molecular Weight and Solubility: The dihydrochloride salts (e.g., 299.19 g/mol for 2,6-difluorobenzyl) exhibit higher solubility in polar solvents compared to non-salt forms . The dimethoxybenzyl analog (323.3 g/mol) has a higher molecular weight due to methoxy groups, which may reduce membrane permeability .
  • Purity and Applications :

    • The 2,6-difluorobenzyl dihydrochloride compound is available at 95% purity for laboratory use, suggesting utility in early-stage pharmacological studies .
    • The dimethoxy variant (99% purity) is marketed for industrial applications, likely as a synthetic intermediate .

Key Research Findings

  • 2,6-Difluorobenzyl Dihydrochloride: Discrepancies in reported molecular weights (299.19 vs. Fluorine atoms at the 2- and 6-positions may enhance metabolic stability by resisting cytochrome P450 oxidation .
  • 2,6-Dimethoxybenzyl Dihydrochloride :

    • Methoxy groups improve solubility in organic solvents (e.g., DMSO), making this analog suitable for high-throughput screening .

Preparation Methods

Acylation of Piperidin-4-amine

One classical method involves reacting 4-aminopiperidine with 2,6-difluorobenzoyl chloride under controlled conditions. This produces the corresponding benzoyl amide intermediate, which can be further processed to yield the target amine.

Typical Reaction Conditions:

  • Solvent: Dichloromethane or other aprotic solvents
  • Temperature: Room temperature to mild heating (20–50 °C)
  • Base: Triethylamine or inorganic bases to neutralize HCl byproduct
  • Reaction time: Several hours (2–6 h)

Example:

  • 1,3-difluorobenzene and ammonium chloride are reacted with 1-acetyl-4-piperidinecarbonyl chloride in dichloromethane, followed by extraction and purification to obtain 1-acetyl-4-(2,4-difluorobenzoyl)piperidine, which can be further transformed into the amine derivative.

One-Pot Synthesis via Hydroxylamine Intermediate (Industrial Scale)

A patented industrial method focuses on a one-pot synthesis of a related compound, 6-fluoro-3-(4-piperidyl)-1,2-benzisoxazole hydrochloride, which shares structural similarity and synthetic intermediates with 1-(2,6-Difluorobenzoyl)piperidin-4-amine.

Key Steps:

  • Dissolution of 4-(2,4-difluorobenzoyl)piperidine hydrochloride in a C1-C4 aliphatic alcohol (methanol, ethanol, propanol, etc.)
  • Addition of hydroxylamine hydrochloride to form an oxime intermediate
  • Addition of an inorganic base (potassium hydroxide or sodium hydroxide) to promote cyclization and oximation
  • Reaction at 20–65 °C for 5–72 hours
  • Acidification with concentrated hydrochloric acid to precipitate the product
  • Cooling, filtration, washing, and drying to obtain high-purity product

Advantages:

  • Replacement of triethylamine with alkali metal hydroxides reduces environmental pollution and simplifies purification
  • Mild reaction conditions and a one-pot process improve yield and reduce cost
  • High purity (>99%) and yields up to 90% reported

Representative Data from Patent Examples:

Example Solvent Base Temp (°C) Time (h) HPLC Purity (%) Yield (%)
1 Methanol KOH (50% solution) 40-45 12 99.82 90.4
2 Methanol NaOH (equimolar) 40-45 12 99.52 81.2
3 Ethanol KOH (50% solution) 40-45 12 99.73 89.8
4 Methanol KOH (50% solution) 20-25 72 95.48 85.9
5 Methanol KOH (50% solution) 60-65 5 96.65 79.5

(Table adapted from patent CN111777601B)

Alternative Synthetic Routes and Modifications

  • Reduction of Oxime Intermediates: Some methods involve converting the benzoyl-piperidine oxime to the amine via catalytic hydrogenation or chemical reduction, which can be optimized for yield and selectivity.
  • Use of Protected Piperidine Derivatives: Starting from Boc-protected piperidine derivatives allows selective functionalization and subsequent deprotection to yield the target amine, useful in complex molecule synthesis.
  • Solvent Variations: Alcohol solvents (methanol, ethanol, propanol) are preferred for their ability to dissolve reactants and facilitate reaction kinetics, with minor effects on yield and purity.

Analytical and Research Findings

  • Purity Assessment: High-performance liquid chromatography (HPLC) is the standard for purity evaluation, with >99% purity achievable under optimized conditions.
  • Spectroscopic Characterization: Nuclear magnetic resonance (NMR) spectroscopy (both ^1H and ^13C) confirms the chemical structure and purity of the products.
  • Environmental Impact: Replacement of triethylamine with inorganic bases reduces hazardous waste and simplifies downstream processing.
  • Yield Optimization: Reaction temperature, time, and molar ratios of reactants are critical parameters influencing yield and purity.

Summary Table of Preparation Method Parameters

Parameter Range/Options Notes
Starting Material 4-(2,6-Difluorobenzoyl)piperidine or derivatives Hydrochloride salts often used
Solvent Methanol, Ethanol, Propanol, Isopropanol Alcohol solvents preferred
Base Potassium hydroxide, Sodium hydroxide Replaces triethylamine
Temperature 20–65 °C Optimal 40–45 °C
Reaction Time 5–72 hours Longer time at lower temp, shorter at higher
Acidification Concentrated HCl (36%) pH < 1 for precipitation
Purification Filtration, washing with purified water, drying Hot air drying at 80–90 °C
Yield 79.5–90.4% Depends on conditions
Purity (HPLC) 95.48–99.82% High purity achievable

Q & A

Basic Question: What are the common synthetic routes for 1-(2,6-Difluorobenzoyl)piperidin-4-amine, and how do reaction conditions influence yield?

Answer:
The synthesis typically involves nucleophilic substitution or acylation reactions. A primary method is the reaction of 2,6-difluorobenzoyl chloride with piperidin-4-amine under basic conditions (e.g., triethylamine or pyridine) to neutralize HCl byproducts . Key steps include:

  • Step 1: Activation of the benzoyl chloride using anhydrous solvents like dichloromethane or DMF to enhance electrophilicity.
  • Step 2: Dropwise addition of piperidin-4-amine at 0–5°C to minimize side reactions.
  • Step 3: Reflux at 60–80°C for 6–12 hours to ensure complete conversion.

Critical Factors for Yield:

  • Solvent Choice: Polar aprotic solvents (DMF, DMSO) improve solubility but may require post-reaction purification via column chromatography .
  • Temperature Control: Excessive heat can lead to decomposition of the amine or over-acylation.
  • Workup: Acid-base extraction (e.g., 10% HCl wash) isolates the product from unreacted starting materials .

Basic Question: What analytical techniques are recommended for purity assessment and structural confirmation?

Answer:
A combination of chromatographic and spectroscopic methods is essential:

  • HPLC/GC-MS: Quantifies purity (>95% typical) and detects residual solvents (e.g., DMF) .
  • NMR Spectroscopy:
    • ¹H NMR: Peaks at δ 7.3–7.5 ppm (aromatic protons), δ 3.5–4.0 ppm (piperidine CH₂), and δ 1.5–2.0 ppm (piperidine CH₂) confirm substitution patterns .
    • ¹³C NMR: Signals near 165 ppm confirm the benzoyl carbonyl group.
  • Mass Spectrometry: ESI-MS (m/z ~280 [M+H]⁺) validates molecular weight .

Common Pitfalls:

  • Residual moisture in D₂O for NMR can obscure amine protons.
  • Incomplete derivatization in GC-MS may underestimate purity.

Advanced Question: How does the electron-withdrawing difluorobenzoyl group influence the compound’s reactivity in nucleophilic substitution reactions?

Answer:
The 2,6-difluorobenzoyl group exerts two key electronic effects:

Inductive Withdrawal: Fluorine atoms destabilize the adjacent carbonyl group, increasing electrophilicity at the benzoyl carbon and enhancing acylation efficiency .

Steric Effects: The 2,6-substitution pattern restricts rotational freedom, potentially directing nucleophilic attack to specific sites.

Experimental Validation:

  • Kinetic Studies: Compare reaction rates with non-fluorinated analogs (e.g., benzoyl derivatives) to quantify activation energy differences.
  • Computational Modeling: DFT calculations (e.g., B3LYP/6-31G*) can map electrostatic potential surfaces to predict reactive sites .

Advanced Question: What strategies are used to identify and validate biological targets (e.g., receptors, enzymes) for this compound?

Answer:
Target identification involves:

In Silico Screening:

  • Molecular docking (AutoDock Vina) against protein databases (PDB) to prioritize targets like GPCRs or kinases.
  • Pharmacophore modeling aligns the compound’s functional groups with known active sites .

In Vitro Assays:

  • Radioligand Binding: Compete with labeled ligands (e.g., [³H]-substance P for neurokinin receptors).
  • Enzyme Inhibition: Measure IC₅₀ values in fluorogenic assays (e.g., proteases using AMC substrates) .

Structure-Activity Relationship (SAR): Modify substituents (e.g., replacing fluorine with chlorine) to assess target specificity .

Case Study: Analogous piperidine derivatives show affinity for σ receptors, suggesting potential CNS applications .

Advanced Question: How can researchers resolve contradictions in reported biological activity data across studies?

Answer:
Contradictions often arise from variability in:

  • Assay Conditions: Differences in buffer pH, ion concentrations, or cell lines (e.g., HEK293 vs. CHO cells).
  • Compound Purity: Impurities (e.g., unreacted amine) may act as confounding agonists/antagonists .

Resolution Strategies:

Standardized Protocols: Adopt consensus guidelines (e.g., NIH assay standards) for replication.

Orthogonal Validation: Confirm activity across multiple assays (e.g., SPR for binding, functional cAMP assays).

Batch Analysis: Compare activity of independently synthesized batches to rule out synthetic artifacts .

Example: Discrepancies in IC₅₀ values for kinase inhibition may reflect differences in ATP concentrations during assays.

Advanced Question: What methodologies are employed to study metabolic stability and degradation pathways?

Answer:

  • In Vitro Metabolism:
    • Liver Microsomes: Incubate with NADPH and monitor degradation via LC-MS/MS to identify phase I metabolites (e.g., hydroxylation, defluorination) .
    • CYP450 Inhibition: Use fluorescent probes (e.g., Vivid® substrates) to assess isoform-specific inhibition.
  • Stability Studies:
    • Forced Degradation: Expose to heat (40°C), light (ICH Q1B), and acidic/alkaline conditions to isolate degradation products.
    • HPLC-PDA: Track peak area reduction over time to calculate half-life .

Key Insight: Fluorine substitution often enhances metabolic stability by resisting oxidative degradation .

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